4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole
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Overview
Description
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole is a chemical compound belonging to the benzoxaborole family. Benzoxaboroles are known for their versatile applications in medicinal chemistry, particularly due to their unique boron-containing structure which imparts desirable physicochemical properties . This compound, with its specific dichloro and hydroxy substitutions, has garnered interest for its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole typically involves the reaction of appropriate substituted phenols with boronic acids or boronates under controlled conditions. One common method includes the condensation of 4,5-dichlorophenol with boronic acid in the presence of a catalyst such as palladium or copper . The reaction is usually carried out in an inert atmosphere to prevent oxidation and at elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentration are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The dichloro groups can be reduced to form the corresponding dihydroxy derivatives.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium azide or thiourea under mild conditions.
Major Products
The major products formed from these reactions include various substituted benzoxaboroles with different functional groups, which can further be utilized in medicinal chemistry and material science .
Scientific Research Applications
Mechanism of Action
The mechanism of action of 4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the enzyme CPSF3, which is crucial for pre-mRNA processing. By binding to the active site of CPSF3, it prevents the proper cleavage and polyadenylation of pre-mRNA, leading to transcriptional readthrough and subsequent downregulation of gene expression . This mechanism is particularly relevant in its anticancer activity, where it impedes the growth of cancer cells by disrupting their genetic regulation .
Comparison with Similar Compounds
Similar Compounds
5-fluoro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Known for its antifungal properties.
5-chloro-1,3-dihydro-1-hydroxy-2,1-benzoxaborole: Used as a phosphodiesterase inhibitor for treating skin conditions.
Uniqueness
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole stands out due to its dual chlorine substitutions, which enhance its reactivity and potential biological activities. This unique structure allows for more diverse chemical modifications and applications compared to its analogs .
Properties
Molecular Formula |
C7H5BCl2O2 |
---|---|
Molecular Weight |
202.83 g/mol |
IUPAC Name |
4,5-dichloro-1-hydroxy-3H-2,1-benzoxaborole |
InChI |
InChI=1S/C7H5BCl2O2/c9-6-2-1-5-4(7(6)10)3-12-8(5)11/h1-2,11H,3H2 |
InChI Key |
YDDPJNNJIMMZCI-UHFFFAOYSA-N |
Canonical SMILES |
B1(C2=C(CO1)C(=C(C=C2)Cl)Cl)O |
Origin of Product |
United States |
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